N-(1H-indazol-5-yl)-2-(4-methoxyphenyl)acetamide -

N-(1H-indazol-5-yl)-2-(4-methoxyphenyl)acetamide

Catalog Number: EVT-5480514
CAS Number:
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide []* Compound Description: This compound shares the core structure of N-(1H-indazol-5-yl)-2-(4-methoxyphenyl)acetamide, but instead of the acetamide side chain, it features a 4-methoxybenzenesulfonamide moiety. The crystal structure of this compound has been reported, revealing a near-planar fused ring system and the formation of a two-dimensional network through N—H⋯O hydrogen bonds and C—H⋯O contacts. []* Relevance: This compound highlights the modification of the acetamide side chain in the target compound, N-(1H-indazol-5-yl)-2-(4-methoxyphenyl)acetamide, while retaining the core indazole and 4-methoxyphenyl units. This structural similarity suggests potential interest in exploring the impact of such modifications on biological activity.

2. 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide []* Compound Description: This compound closely resembles the previously discussed N-(1H-indazol-5-yl)-4-methoxybenzenesulfonamide, with the addition of a methyl group at the N1 position of the indazole ring. This compound further exemplifies potential modifications within this class of compounds. The crystal structure analysis reveals a dihedral angle of 50.11(7)° between the indazole and benzene rings and highlights the role of C—H⋯O and N—H⋯N hydrogen bonds in crystal packing. []* Relevance: The inclusion of a methyl group at the N1 position in this compound, compared to N-(1H-indazol-5-yl)-2-(4-methoxyphenyl)acetamide, presents another point of variation within this family of structures. This subtle alteration potentially influences the compound's physicochemical properties and subsequent biological interactions.

4. N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide []* Compound Description: This compound introduces a chlorine atom at the C3 position of the indazole ring, while maintaining the methyl group at the N1 position and the 4-methoxybenzenesulfonamide moiety. The crystal structure indicates a near-perpendicular orientation between the indazole and benzene rings, stabilized by N—H⋯O hydrogen bonds forming R22(8) loops and C—H⋯O interactions connecting the dimers. []* Relevance: The addition of a chlorine atom in this compound, in comparison to **N-(1H-indazol-5-yl)-2-(4-methoxyphenyl)acetamide), illustrates a strategy for introducing halogen substituents on the indazole ring. This modification can significantly alter the molecule's electronic properties and lipophilicity, potentially impacting its binding affinity and pharmacokinetic profile.

5. N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide []* Compound Description: This compound features an allyl group at the N1 position of the indazole ring instead of a methyl group, while retaining the chlorine atom at the C3 position and the benzenesulfonamide moiety. The crystal structure highlights a near-perpendicular orientation between the indazole ring and the allyl chain, with the allyl group being disordered over two positions. []* Relevance: The presence of an allyl group at the N1 position in this compound, as opposed to the methyl group or hydrogen atom in N-(1H-indazol-5-yl)-2-(4-methoxyphenyl)acetamide, introduces a larger, more flexible substituent. This modification can affect the molecule's conformational flexibility and potentially influence its binding interactions with biological targets.

6. N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide []* Compound Description: This compound incorporates an ethoxy group at the C4 position of the indazole ring, alongside the allyl group at N1, the chlorine atom at C3, and the 4-methoxybenzenesulfonamide moiety. Crystallographic analysis reveals a 65.07(8)° dihedral angle between the benzene and indazole rings, with the allyl and ethoxy groups positioned nearly perpendicular to the indazole system. The crystal packing is dominated by N—H⋯N and C—H⋯O hydrogen bonding interactions. [] * Relevance: This structure, compared to N-(1H-indazol-5-yl)-2-(4-methoxyphenyl)acetamide), demonstrates the feasibility of incorporating substituents at various positions around the indazole core. The inclusion of both ethoxy and allyl groups in this compound further highlights the potential for modulating steric and electronic properties to fine-tune biological activity.

7. (2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide []* Compound Description: While structurally distinct from the previous compounds and the target molecule, this compound shares the 4-methoxyphenyl carbamoyl moiety present in N-(1H-indazol-5-yl)-2-(4-methoxyphenyl)acetamide. It was investigated as a potential positron emission tomography (PET) radioligand for visualizing formyl peptide receptors (FPRs) in mouse models of neuroinflammation. []* Relevance: Although the core structure differs significantly, the shared 4-methoxyphenyl carbamoyl group is noteworthy. This suggests that specific moieties within these compounds might contribute to their binding affinity for particular targets, even across different chemical scaffolds.

8. 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179) [, ] *** Compound Description: This compound, AC90179, was investigated as a selective serotonin 2A receptor inverse agonist. [, ] While it does not share the indazole core with the target compound, it has a similar 4-methoxyphenyl acetamide moiety. * Relevance: Despite lacking the indazole core, the presence of the 4-methoxyphenyl acetamide moiety in AC90179 suggests a potential overlap in pharmacological activity or target specificity with N-(1H-indazol-5-yl)-2-(4-methoxyphenyl)acetamide**. This highlights the importance of specific molecular fragments in driving biological activity.

9. 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide [] *** Compound Description: This compound exhibits structural similarities to N-(1H-indazol-5-yl)-2-(4-methoxyphenyl)acetamide, featuring an indazole ring substituted with a 2-(4-benzyloxyphenyl)acetamide group at the 6-position. It demonstrated high affinity for the melanin-concentrating hormone receptor 1 (MCHr1) and potent inhibition of MCH-mediated Ca2+ release. []* Relevance:** This compound demonstrates a positional isomer of the target compound with the acetamide side chain attached to the 6-position of the indazole ring. Additionally, it highlights the replacement of the methoxy group on the phenyl ring with a benzyloxy group, demonstrating another point of structural variation.

10. N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide [, ]* Compound Description: This compound shares the indazole core with N-(1H-indazol-5-yl)-2-(4-methoxyphenyl)acetamide, albeit with a different substitution pattern. It features a 3,5-difluorobenzyl group at the 5-position of the indazole ring and a complex benzamide substituent at the N1 position. [, ] * Relevance: This compound further exemplifies the diversity of substituents that can be attached to the indazole core, highlighting the potential for fine-tuning its properties. The presence of fluorine atoms in the benzyl substituent is noteworthy, as fluorine substitution is often employed in medicinal chemistry to modulate metabolic stability and lipophilicity.

Properties

Product Name

N-(1H-indazol-5-yl)-2-(4-methoxyphenyl)acetamide

IUPAC Name

N-(1H-indazol-5-yl)-2-(4-methoxyphenyl)acetamide

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

InChI

InChI=1S/C16H15N3O2/c1-21-14-5-2-11(3-6-14)8-16(20)18-13-4-7-15-12(9-13)10-17-19-15/h2-7,9-10H,8H2,1H3,(H,17,19)(H,18,20)

InChI Key

JSQSANDBKQFLJP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NN=C3

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.